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Compound of Interest

Compound Name: L-749372

Cat. No.: B1674080

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial results for lucerastat, an
investigational oral substrate reduction therapy for the treatment of Fabry disease. While
initially inquired about as L-749372, publicly available data strongly indicates that the
compound of interest is lucerastat. This document will objectively compare its performance with
established and emerging alternative therapies, supported by experimental data from key
clinical trials.

Executive Summary

Lucerastat, developed by Idorsia Pharmaceuticals, is an inhibitor of glucosylceramide
synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids.
[1] By reducing the production of glucosylceramide, lucerastat aims to decrease the
accumulation of globotriaosylceramide (Gb3), the primary pathogenic substrate in Fabry
disease.[1] The pivotal Phase 3 MODIFY trial (NCT03425539) evaluated the efficacy and
safety of lucerastat in adult patients with Fabry disease.[2][3] While the trial did not meet its
primary endpoint of reducing neuropathic pain, it demonstrated a significant reduction in
plasma Gb3 levels, a key biomarker of the disease.[3][4] This guide will delve into the
guantitative outcomes of the MODIFY trial and compare them against other therapeutic
modalities for Fabry disease, including enzyme replacement therapy (ERT) and chaperone
therapy.
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Data Presentation: Comparative Efficacy and Safety

The following tables summarize the key quantitative data from the MODIFY trial for lucerastat
and pivotal trials for comparator drugs.

Table 1: Efficacy of Lucerastat vs. Placebo in the MODIFY Trial[2][4]

Lucerastat (1000 mg twice
Outcome Measure daily) Placebo
aily

Change in Plasma Gb3 Levels
(at 6 months)

~50% reduction 12% increase

) ) ) Not met (no significant
Primary Endpoint: Neuropathic )
) reduction compared to
Pain
placebo)

Table 2: Comparison of Lucerastat with Other Therapies for Fabry Disease
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. Mechanism of Key Efficacy Common Adverse
Therapeutic Agent .
Action Results Events
Hot flushes,
o flatulence, vertigo,
) ~50% reduction in ) N
Substrate Reduction hyponatremia, cystitis,
plasma Gb3.[4] No )
Therapy o respiratory tract
Lucerastat ] significant effect on ) )
(Glucosylceramide ) o infection, nausea,
. neuropathic pain in ) o
Synthase Inhibitor) ) fatigue, dizziness, dry
the MODIFY trial.[4] ]
skin, postmenopausal
bleeding.[5]
Significant reduction
in plasma and tissue Infusion-associated
Agalsidase Alfa/Beta Enzyme Replacement  Gb3. Demonstrated reactions (chills, fever,
(ERT) Therapy improvements in renal  nausea), headache,
and cardiac function in  fatigue.
some studies.
] Increased a-
Pharmacological .
] - galactosidase A Headache,
Migalastat Chaperone (stabilizes o ) N
N activity and reduction nasopharyngitis,
(Chaperone Therapy) specific mutant forms ) ) ) ) ] i ]
] in Gb3 in patients with  urinary tract infection.
of a-galactosidase A) ]
amenable mutations.
Substrate Reduction o ]
Promising results in Generally well-
Venglustat Therapy

(Investigational)

(Glucosylceramide

Synthase Inhibitor)

early trials showing
Gb3 reduction.[6]

tolerated in early

studies.

Experimental Protocols

MODIFY Clinical Trial (NCT03425539) Methodology[2][5][7]

The MODIFY study was a multicenter, double-blind, randomized, placebo-controlled, parallel-

group Phase 3 trial designed to evaluate the efficacy and safety of lucerastat in adult patients
with Fabry disease.[5][7]
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» Patient Population: The trial enrolled 118 adult patients with a genetically confirmed
diagnosis of Fabry disease.[3][4]

« Inclusion Criteria: Included adults with a confirmed diagnosis of Fabry disease and moderate
to severe neuropathic pain.[2]

o Exclusion Criteria: Included patients with severe renal insufficiency (eGFR < 30 mL/min/1.73
m2), recent major cardiovascular events, or other conditions that might interfere with the
study.[2]

« Intervention: Patients were randomized in a 2:1 ratio to receive either 1000 mg of lucerastat
orally twice daily or a matching placebo for six months.[4][7]

e Primary Endpoint: The primary objective was to assess the effect of lucerastat on
neuropathic pain, measured daily using a patient-reported outcome (PRO) instrument.[2][3]

o Secondary Endpoints: Secondary endpoints included changes in plasma Gb3 levels,
gastrointestinal symptoms, and assessments of renal and cardiac function.[5]
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Caption: Mechanism of action of lucerastat in inhibiting Gb3 synthesis.

Experimental Workflow of the MODIFY Clinical Trial
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Caption: Workflow of the MODIFY Phase 3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Meta-analysis of Lucerastat (L-749372) Clinical Trial
Results in Fabry Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674080#meta-analysis-of-1-749372-clinical-trial-
results]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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